molecular formula C7H12O6 B3275878 diethyl 2,2-dihydroxypropanedioate CAS No. 631-23-2

diethyl 2,2-dihydroxypropanedioate

Cat. No.: B3275878
CAS No.: 631-23-2
M. Wt: 192.17 g/mol
InChI Key: UEMWMDIHEZJHNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-dihydroxypropanedioate can be synthesized through several methods. One common approach involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of diethyl malonate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired diester through a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-dihydroxypropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl oxomalonate, a key intermediate in organic synthesis.

    Reduction: Reduction of this compound can yield diethyl malonate, which is useful in the synthesis of barbiturates.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium ethoxide or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Diethyl oxomalonate

    Reduction: Diethyl malonate

    Substitution: Various substituted malonates depending on the nucleophile used

Scientific Research Applications

Diethyl 2,2-dihydroxypropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential as a precursor to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs, including anticonvulsants and sedatives.

    Industry: this compound is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism by which diethyl 2,2-dihydroxypropanedioate exerts its effects depends on the specific reaction or application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. Its molecular targets and pathways are primarily determined by the functional groups present and the reaction conditions employed.

Comparison with Similar Compounds

Diethyl 2,2-dihydroxypropanedioate can be compared with other similar compounds such as:

    Diethyl malonate: Both compounds are diesters of malonic acid, but diethyl malonate lacks the hydroxyl groups present in this compound.

    Diethyl oxomalonate: This compound is an oxidized form of this compound and is used in different synthetic applications.

    Dimethyl malonate: Similar to diethyl malonate, but with methyl ester groups instead of ethyl groups.

The uniqueness of this compound lies in its hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

diethyl 2,2-dihydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-3-12-5(8)7(10,11)6(9)13-4-2/h10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWMDIHEZJHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283877
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-23-2
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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